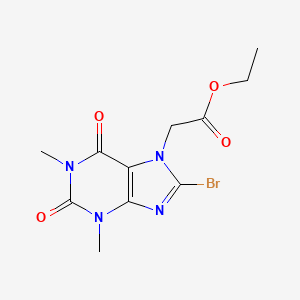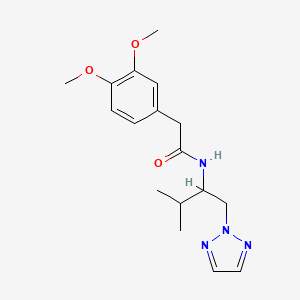
ethyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate is a useful research compound. Its molecular formula is C12H17F3N4O4 and its molecular weight is 338.287. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Toxicology and Antidote Research
Research into the antidotal effects of compounds like 4-methylpyrazole on poisonings caused by diethylene glycol and ethylene glycol highlights the importance of understanding the metabolic pathways and toxicological impacts of various chemical compounds. 4-methylpyrazole acts as an inhibitor of alcohol dehydrogenase, showcasing how the inhibition of specific metabolic processes can be beneficial in treating poisonings by ethyl esters and similar compounds (Borron, Baud, & Garnier, 1997; Baud et al., 1986).
Biomarkers of Exposure
Studies on the use of urinary biomarkers for assessing exposure to environmental pollutants, such as benzene and ethylbenzene, provide insight into how specific metabolites and breakdown products can be used to monitor and understand human exposure to hazardous chemicals. This research is essential for developing safety guidelines and exposure limits in occupational and environmental health contexts (Andreoli et al., 2015).
Pharmacokinetics and Metabolic Studies
Investigations into the pharmacokinetics and metabolism of chemicals like ethyl tert-butyl ether (ETBE) and its proposed metabolites, including the evaluation of toxicokinetics and acute effects, are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds. Such studies inform the safe use of these chemicals in various applications and the potential health risks associated with their exposure (Nihlen, Löf, & Johanson, 1998; Nihlen, Löf, & Johanson, 1998).
Analytical Chemistry in Alcohol Consumption Research
The development and validation of analytical methods for quantifying fatty acid ethyl esters (FAEE) and ethyl glucuronide (EtG) in biological matrices are examples of how chemical analysis techniques can be applied to research on alcohol consumption and its effects. These methodologies enable the detection and quantification of specific metabolites related to alcohol intake, offering tools for both clinical and research applications (Bakdash et al., 2010).
Exposure to Phthalates
Research assessing human exposure to phthalates using monoesters and their oxidized metabolites as biomarkers contributes to our understanding of the exposure pathways and potential health impacts of these widely used industrial chemicals. Studies in this area help to evaluate the risks associated with phthalate exposure and inform regulatory decisions (Barr et al., 2003).
Propriétés
IUPAC Name |
ethyl 4-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethylamino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N4O4/c1-3-23-9(21)5-4-8(20)16-6-7-19-11(22)18(2)10(17-19)12(13,14)15/h3-7H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZENLGSKEBOHKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCCN1C(=O)N(C(=N1)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-((2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)amino)-4-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2984988.png)
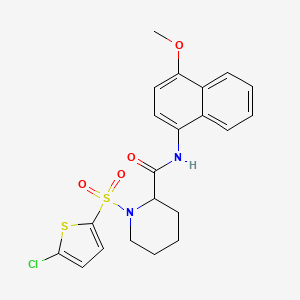

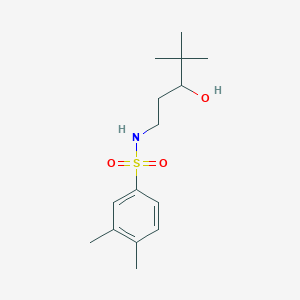
![8-{[(1E)-2-(4-methylphenyl)-1-azavinyl]amino}-7-[(4-chlorophenyl)methyl]-3-met hyl-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2984995.png)
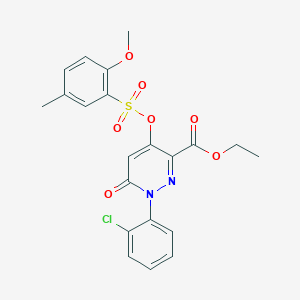
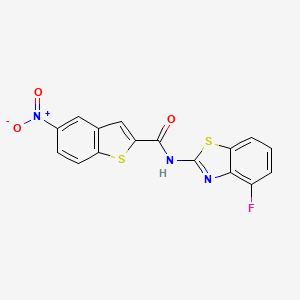
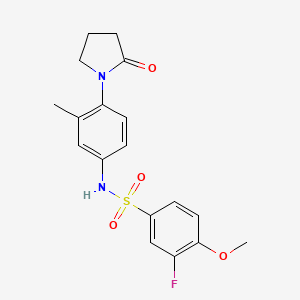
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B2985001.png)
![5-[(E)-2-(2-fluorophenyl)diazenyl]-2-sulfanyl-4,6-pyrimidinediol](/img/structure/B2985004.png)
